4-Bromo-5-metoxi-1H-indazol

Descripción general

Descripción

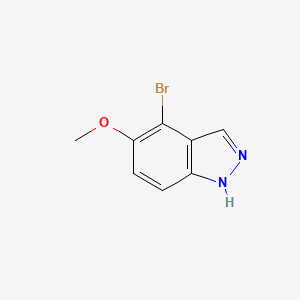

“4-Bromo-5-methoxy-1H-indazole” is a chemical compound with the CAS Number: 1192004-62-8 . It has a molecular weight of 227.06 and its linear formula is C8H7BrN2O .

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-methoxy-1H-indazole” is represented by the linear formula C8H7BrN2O .

Physical and Chemical Properties Analysis

“4-Bromo-5-methoxy-1H-indazole” is a solid at room temperature . It should be stored sealed in a dry environment .

Aplicaciones Científicas De Investigación

Química Medicinal: Aplicaciones Anticancerígenas

4-Bromo-5-metoxi-1H-indazol: se ha identificado como un intermedio clave en la síntesis de compuestos con potentes actividades anticancerígenas . Los investigadores han sintetizado derivados que inhiben el crecimiento celular en varias líneas celulares neoplásicas, particularmente efectivas contra las líneas celulares de colon y melanoma. La porción de indazol es una característica común en estos compuestos, contribuyendo a su capacidad para interferir con la proliferación de células cancerosas.

Investigación Farmacéutica: Desarrollo de Inhibidores Duales

En la industria farmacéutica, This compound sirve como precursor para la preparación de inhibidores duales que se dirigen a las vías RAS/RAF/MEK/ERK y PI3K/AKT/PTEN/MTOR . Estas vías son críticas en la señalización celular y su desregulación a menudo se asocia con el cáncer. Al inhibir ambas vías simultáneamente, estos compuestos ofrecen un enfoque prometedor para la terapia del cáncer.

Química Sintética: Nuevos Métodos de Síntesis

El compuesto se utiliza en química sintética para desarrollar nuevos métodos para construir el sistema cíclico de indazol, que es una estructura central en muchas moléculas biológicamente activas . Los avances recientes incluyen reacciones catalizadas por metales de transición y reacciones de ciclización reductora, que han mejorado la eficiencia y el rendimiento de la síntesis de indazol.

Bioquímica: Inhibición Enzimática

Los derivados de indazol, incluidos los derivados de This compound, se estudian por su función como inhibidores enzimáticos . Se han aplicado en la producción de inhibidores de la proteasa del VIH, antagonistas del receptor de serotonina, inhibidores de la reductasa aldólica e inhibidores de la acetilcolinesterasa. Estas aplicaciones son cruciales en el tratamiento de diversas enfermedades, incluido el VIH/SIDA y la enfermedad de Alzheimer.

Ciencia de Materiales: Moléculas Funcionales

En ciencia de materiales, This compound participa en la creación de moléculas funcionales que se utilizan en aplicaciones cotidianas . El anillo de indazol es un componente clave en estas moléculas, que pueden variar desde diodos orgánicos emisores de luz (OLED) hasta sensores y productos farmacéuticos.

Aplicaciones Industriales: Intermediarios Químicos

Este compuesto también es significativo en aplicaciones industriales donde se utiliza como intermediario químico en la síntesis de varios productos . Su papel en la producción de moléculas orgánicas complejas es vital para el desarrollo de nuevos materiales y medicamentos.

Safety and Hazards

The safety information for “4-Bromo-5-methoxy-1H-indazole” includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Direcciones Futuras

Indazole-containing heterocyclic compounds have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the future directions of “4-Bromo-5-methoxy-1H-indazole” could involve further exploration of its potential medicinal applications and development of new synthetic approaches.

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-5-methoxy-1H-indazole is the respiratory system . This compound, like other indazole derivatives, is likely to bind with high affinity to multiple receptors , playing a significant role in various biological processes.

Mode of Action

It is known that indazole derivatives can interact with their targets and cause various changes in cellular processes . These interactions can lead to alterations in cell biology, potentially affecting the treatment of various disorders.

Biochemical Pathways

4-Bromo-5-methoxy-1H-indazole, as an indazole derivative, may affect several biochemical pathways. Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Bromo-5-methoxy-1H-indazole could influence a wide range of biochemical pathways and their downstream effects.

Pharmacokinetics

The properties of indazole derivatives can vary widely, influencing their bioavailability .

Result of Action

The molecular and cellular effects of 4-Bromo-5-methoxy-1H-indazole’s action are likely to be diverse, given the broad range of biological activities associated with indazole derivatives . These effects could include alterations in cell biology and the potential treatment of various disorders.

Action Environment

The action, efficacy, and stability of 4-Bromo-5-methoxy-1H-indazole can be influenced by various environmental factors. For instance, the synthesis of indazole compounds can be affected by the presence of certain catalysts . Additionally, the compound’s action may be influenced by the specific conditions within the body or cellular environment.

Análisis Bioquímico

Biochemical Properties

4-Bromo-5-methoxy-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which is involved in cell signaling pathways . Additionally, 4-Bromo-5-methoxy-1H-indazole can bind to proteins and alter their function, leading to changes in cellular processes. The interactions between 4-Bromo-5-methoxy-1H-indazole and these biomolecules are primarily driven by its unique chemical structure, which allows it to form stable complexes with target molecules.

Cellular Effects

The effects of 4-Bromo-5-methoxy-1H-indazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 4-Bromo-5-methoxy-1H-indazole can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes. These cellular effects highlight the potential of 4-Bromo-5-methoxy-1H-indazole as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-5-methoxy-1H-indazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity . For example, 4-Bromo-5-methoxy-1H-indazole can inhibit enzyme activity by binding to the active site and preventing substrate access. Alternatively, it can activate enzymes by stabilizing their active conformation. Additionally, 4-Bromo-5-methoxy-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions underpin the diverse biological activities of 4-Bromo-5-methoxy-1H-indazole.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-5-methoxy-1H-indazole can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . The degradation products of 4-Bromo-5-methoxy-1H-indazole may have different biological activities, which can influence the overall effects of the compound in in vitro or in vivo studies. Long-term exposure to 4-Bromo-5-methoxy-1H-indazole has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of 4-Bromo-5-methoxy-1H-indazole vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, 4-Bromo-5-methoxy-1H-indazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, the dose-dependent effects of 4-Bromo-5-methoxy-1H-indazole underscore the need for careful monitoring and evaluation in preclinical and clinical studies.

Metabolic Pathways

4-Bromo-5-methoxy-1H-indazole is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the biotransformation of 4-Bromo-5-methoxy-1H-indazole, leading to the formation of various metabolites. The metabolic pathways of 4-Bromo-5-methoxy-1H-indazole can influence its biological activity, as some metabolites may have different pharmacological properties compared to the parent compound. Additionally, the interaction of 4-Bromo-5-methoxy-1H-indazole with cofactors and other enzymes can affect metabolic flux and metabolite levels, further modulating its overall effects.

Transport and Distribution

The transport and distribution of 4-Bromo-5-methoxy-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, localization, and accumulation of 4-Bromo-5-methoxy-1H-indazole in target cells and tissues. For instance, certain transporters can enhance the cellular uptake of 4-Bromo-5-methoxy-1H-indazole, while binding proteins can sequester the compound in specific cellular compartments. The distribution of 4-Bromo-5-methoxy-1H-indazole within the body can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Bromo-5-methoxy-1H-indazole is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-5-methoxy-1H-indazole may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of 4-Bromo-5-methoxy-1H-indazole is essential for its biological activity and therapeutic potential.

Propiedades

IUPAC Name |

4-bromo-5-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJMTCWSLYKVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677496 | |

| Record name | 4-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192004-62-8 | |

| Record name | 4-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1530941.png)

![7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate](/img/structure/B1530942.png)

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide](/img/structure/B1530948.png)

![methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1530950.png)

![Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1530953.png)

![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1530956.png)

![2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one](/img/structure/B1530960.png)

![4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B1530962.png)